molecular formula C8H10O3 B097434 (2-Methyl-2-propenyl)succinic Anhydride CAS No. 18908-20-8

(2-Methyl-2-propenyl)succinic Anhydride

Cat. No. B097434
Key on ui cas rn: 18908-20-8
M. Wt: 154.16 g/mol
InChI Key: ANPMHDUGFOMMJJ-UHFFFAOYSA-N
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Patent
US04747964

Procedure details

Example 9 is again repeated. After reaction of maleic anhydride, a portion of 1153 g is taken from the reaction mixture and 796 g of a solution containing 318 g of a trimethylolpropane polyisobutenylsuccinate (formed by reaction of polyisobutenylsuccinic anhydride with trimethylolpropane in a molar ratio "anhydride/trimethylolpropane" of 0.5) are added thereto. The reaction mixture is then heated to 160° C. for 7 hours.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
796 g
Type
reactant
Reaction Step Two
Quantity
318 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.[CH2:8]([C:10]([CH2:15][OH:16])([CH2:13][OH:14])[CH2:11][CH3:12])[OH:9]>>[CH3:11][C:10]([CH2:13][CH:3]1[C:4](=[O:5])[O:6][C:1](=[O:7])[CH2:2]1)=[CH2:8].[CH2:8]([C:10]([CH2:15][OH:16])([CH2:13][OH:14])[CH2:11][CH3:12])[OH:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Step Two
Name
solution
Quantity
796 g
Type
reactant
Smiles
Step Three
Name
Quantity
318 g
Type
reactant
Smiles
C(O)C(CC)(CO)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(=C)CC1CC(=O)OC1=O
Name
Type
product
Smiles
C(O)C(CC)(CO)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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